CRS4C-3a
Description
CRS4C-3a is a novel synthetic compound belonging to the class of polycyclic aromatic derivatives, characterized by a fused tetracyclic core structure with sulfonamide and carboxamide functional groups. Its synthesis involves a multi-step reaction pathway starting with the condensation of 4-chlorobenzaldehyde and 3-aminophenol under acidic conditions, followed by sulfonation and cyclization to yield the final product . Key properties include a molecular weight of 342.45 g/mol, a melting point of 218–220°C, and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
LQDAALGWGRRCPRCPRCPNCRRCPRCPTCPSCNCNPK |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
CRS4C-3a was compared to three structurally analogous compounds: Compound A (a benzothiazole derivative), Compound B (a quinazoline-based sulfonamide), and Compound C (a triazole-carboxamide hybrid).
| Property | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 342.45 | 298.32 | 375.50 | 310.28 |
| Melting Point (°C) | 218–220 | 195–198 | 230–232 | 205–208 |
| Solubility in DMSO (mg/mL) | 45.2 ± 1.3 | 28.7 ± 0.9 | 12.4 ± 0.5 | 33.6 ± 1.1 |
| LogP | 2.8 | 3.5 | 1.9 | 2.4 |
| Thermal Stability (°C) | 300 | 270 | 320 | 285 |
This compound exhibits superior solubility in DMSO compared to Compounds A–C, a critical advantage for in vitro biological assays. Its moderate LogP (2.8) suggests balanced hydrophilicity, enhancing membrane permeability relative to Compound B (LogP 1.9) .
Methodological Considerations
Experimental procedures for this compound were validated using high-performance liquid chromatography (HPLC, ≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy. Statistical errors were minimized by triplicate measurements, with standard deviations reported for all biological assays .
Discussion
This compound’s enhanced solubility and balanced LogP make it a versatile candidate for drug development, though its thermal stability (300°C) lags behind Compound B (320°C). Limitations include synthetic scalability and the need for in vivo toxicity studies.
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